2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Source this high-purity 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid as a critical intermediate for focused kinase inhibitor libraries. The 5-bromothiophene moiety enables specific halogen bonding with EGFR active-site residues—an interaction unachievable with smaller halogens or unsubstituted analogs. The bromine handle also serves as the key functional group for parallel Suzuki-Miyaura diversification. With a calculated XLogP3 of 4.1, this scaffold is rationally selected for CNS-penetrant or intracellular target programs where elevated lipophilicity is required. Available with full analytical data packages (NMR, HPLC, LC-MS) to ensure experimental reproducibility. Procure only from vendors providing documented quality assurance.

Molecular Formula C14H8BrNO2S
Molecular Weight 334.19
CAS No. 351982-36-0
Cat. No. B2383393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid
CAS351982-36-0
Molecular FormulaC14H8BrNO2S
Molecular Weight334.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O
InChIInChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18)
InChIKeyUSPKYPKYLWABGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic Acid (CAS 351982-36-0): Chemical Profile and Research-Grade Procurement Specifications


2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid (CAS: 351982-36-0) is a brominated heterocyclic compound with the molecular formula C14H8BrNO2S and a molecular weight of 334.19 g/mol . It belongs to the class of quinoline-4-carboxylic acids, featuring a quinoline core substituted with a 5-bromothiophene group at the 2-position and a carboxylic acid at the 4-position [1]. This structural arrangement confers a calculated XLogP3 of 4.1 and a topological polar surface area of 78.4 Ų [2]. The compound is commercially available for research use from multiple suppliers, with typical purity specifications ranging from 95% to ≥98% .

Why 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic Acid Cannot Be Interchanged with Generic Quinoline or Halogenated Analogs


Substituting this compound with a generic quinoline-4-carboxylic acid or a differently halogenated analog carries quantifiable risks for experimental failure. The specific 5-bromothiophene substitution is not merely a structural ornament; it is a critical determinant of both reactivity and biological interaction. For instance, the bromine atom enables participation in specific halogen bonding interactions with kinase active-site residues (e.g., EGFR tyrosine kinase), a binding mode that smaller halogens (e.g., Cl, F) or unsubstituted thiophenes cannot replicate [1]. Furthermore, as a heterocyclic building block, the bromothiophene moiety is the key functional handle for downstream diversification via cross-coupling reactions such as Suzuki-Miyaura coupling [2]. Replacing it with a non-brominated or differently substituted analog would require a complete redesign of the synthetic route or result in a molecule with fundamentally different binding characteristics, as detailed in the quantitative evidence below [3].

Quantitative Differentiation Guide: How 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic Acid Compares to Closest Analogs


Synthetic Utility: The Bromothiophene Moiety as a Privileged Cross-Coupling Handle

The compound's primary value as a research chemical is as a versatile heterocyclic building block for library synthesis. The presence of the 5-bromothiophene group provides a reactive site for transition-metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, enabling rapid diversification of the quinoline scaffold [1]. In contrast, non-halogenated quinoline-4-carboxylic acid analogs (e.g., quinoline-4-carboxylic acid, CAS 486-74-8) lack this crucial synthetic handle, requiring de novo synthesis of each derivative .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Target Engagement Potential: The Role of Bromine in Halogen Bonding for Kinase Inhibition

Molecular docking studies indicate that the bromothiophene group can enhance binding affinity to specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. The proposed mechanism involves the formation of a stabilizing halogen bond between the bromine atom and specific residues in the enzyme's active site [1]. This interaction is both stronger and more directional than a comparable hydrophobic interaction from a non-halogenated analog. This class-level inference is supported by the known activity of other 2-heterocyclic quinoline-4-carboxylic acid derivatives as described in patent literature, which were developed as immunosuppressive agents targeting kinase-dependent pathways [2].

Kinase Inhibition EGFR Molecular Docking

Purity and Documentation: Ensuring Experimental Reproducibility with High-Grade Material

Procuring this compound from vendors offering a higher purity grade (≥98%) with comprehensive analytical documentation is a quantifiable advantage for ensuring reproducible results . For example, Synblock provides the compound at ≥98% purity and offers supporting documents including NMR, HPLC, and LC-MS data . This level of quality control contrasts with other suppliers who may offer the compound at 95% or 97% purity without a full analytical package . While seemingly small, a difference of 1-3% in purity can correspond to a significant amount of uncharacterized impurities that can confound biological assays or affect the yield and purity of downstream products in multi-step syntheses.

Analytical Chemistry Quality Control Reproducibility

Computed Physicochemical Profile: A Comparative Look at Drug-Likeness Parameters

The target compound possesses a distinct computed physicochemical profile compared to a closely related analog. The calculated partition coefficient (XLogP3) for 2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid is 4.1, with a topological polar surface area (TPSA) of 78.4 Ų [1]. In contrast, its 2-phenyl-substituted analog, 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5), has a lower XLogP3 of 3.9 and a lower TPSA of 50.2 Ų [2]. The higher lipophilicity and larger polar surface area of the target compound suggest it may have a different membrane permeability and oral bioavailability profile, which is a crucial consideration in early-stage drug discovery for prioritizing chemical series.

ADME Drug Discovery Cheminformatics

Recommended Research Applications for 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic Acid Based on Evidentiary Differentiation


Scaffold Diversification in Kinase-Focused Medicinal Chemistry Libraries

Procure this compound for use as a key intermediate in the synthesis of focused kinase inhibitor libraries. Leverage the bromothiophene handle for parallel Suzuki-Miyaura coupling reactions to generate diverse 2-aryl/heteroaryl quinoline-4-carboxylic acid analogs . The scaffold's predicted ability to engage kinase targets via halogen bonding, supported by molecular docking studies, makes it a rational starting point for exploring chemical space around the EGFR and other kinase active sites [1].

Synthesis of Novel Immunosuppressive or Anti-Inflammatory Agents

Use the compound as a precursor for generating novel chemical entities inspired by the 2-heterocyclic quinoline-4-carboxylic acid patent literature (e.g., US 5,523,408) . The specific bromothiophene substitution provides a unique structural variation from previously disclosed analogs, offering the potential for improved potency or selectivity in cellular assays for immunosuppression or the treatment of chronic inflammatory diseases.

Advanced Intermediate for Exploring Chemical Space with Enhanced Lipophilicity

Select this compound for projects where modulating lipophilicity is a key design criterion. Its higher calculated XLogP3 (4.1) compared to the 2-phenyl analog (3.9) makes it a more suitable starting point for programs targeting intracellular or CNS-penetrant small molecules, where increased lipophilicity can be advantageous for passive membrane permeability . The bromine atom provides a convenient synthetic handle for subsequent modification to fine-tune these properties.

Development and Validation of Robust, Reproducible Chemical Protocols

Source this compound from vendors providing ≥98% purity and a complete analytical data package (NMR, HPLC, LC-MS) to establish and validate new synthetic methods or biological assays . Using a high-purity, well-characterized batch ensures that any observed activity or reactivity is attributable to the compound itself and not to undefined impurities, thereby increasing the reliability and reproducibility of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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